molecular formula C22H22N6O2S B11253219 N-(4-ethylphenyl)-2-{[7-hydroxy-6-(4-methylbenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[7-hydroxy-6-(4-methylbenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11253219
M. Wt: 434.5 g/mol
InChI Key: BIMHRSSSUXLMKD-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazolo-triazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-triazine core, followed by the introduction of the ethylphenyl and methylphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazolo-triazine core to more reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-ETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazolo-triazine core can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-2-({6-[(4-ETHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE
  • N-(4-ISOPROPYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE

Uniqueness

N-(4-ETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is unique due to its specific substitution pattern on the triazolo-triazine core, which can influence its biological activity and chemical reactivity. The presence of both ethylphenyl and methylphenyl groups can provide distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N6O2S/c1-3-15-8-10-17(11-9-15)23-19(29)13-31-22-26-25-21-24-20(30)18(27-28(21)22)12-16-6-4-14(2)5-7-16/h4-11H,3,12-13H2,1-2H3,(H,23,29)(H,24,25,30)

InChI Key

BIMHRSSSUXLMKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)C

Origin of Product

United States

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